Methyl 2-[1-(2-methylphenyl)tetrazol-5-yl]propanoate
Description
Methyl 2-[1-(2-methylphenyl)tetrazol-5-yl]propanoate is a synthetic organic compound featuring a tetrazole ring substituted with a 2-methylphenyl group at the 1-position and a methyl propanoate moiety at the 5-position. Tetrazole derivatives are widely studied for their metabolic stability, hydrogen-bonding capacity, and applications in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
methyl 2-[1-(2-methylphenyl)tetrazol-5-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-8-6-4-5-7-10(8)16-11(13-14-15-16)9(2)12(17)18-3/h4-7,9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCQUJJTZOBKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)C(C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[1-(2-methylphenyl)tetrazol-5-yl]propanoate typically involves the reaction of 2-methylphenylhydrazine with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the tetrazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-[1-(2-methylphenyl)tetrazol-5-yl]propanoate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where the tetrazole ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under mild to moderate conditions to achieve substitution.
Major Products Formed:
Oxidation: Oxidized tetrazole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted tetrazole compounds with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of tetrazole-containing compounds in anticancer therapy. Methyl 2-[1-(2-methylphenyl)tetrazol-5-yl]propanoate has been investigated for its cytotoxic effects against various cancer cell lines. Research indicates that compounds with tetrazole rings exhibit significant selectivity and potency against cancer cells. For instance, similar tetrazole derivatives have demonstrated IC50 values in the low micromolar range against human glioblastoma and melanoma cell lines, suggesting that this compound could exhibit comparable activity due to structural similarities .
1.2 Antimicrobial Properties
The compound's structural framework may also confer antimicrobial properties. Studies on related tetrazole derivatives have shown effectiveness against a range of microbial species, including bacteria and fungi. The presence of the tetrazole moiety is believed to enhance the compound's interaction with microbial targets, leading to increased efficacy .
1.3 Inhibition of Enzymatic Activity
This compound may serve as a potential inhibitor of specific enzymes involved in disease processes. For example, tetrazole derivatives have been explored as inhibitors of proteases linked to viral infections, such as SARS-CoV-2. The compound's ability to bind to active sites may position it as a candidate for further investigation in antiviral drug development .
Agricultural Chemistry Applications
2.1 Pesticide Development
The unique properties of this compound make it a candidate for development as a pesticide or herbicide. Compounds containing tetrazole rings have been shown to possess insecticidal and fungicidal activities, which can be harnessed for agricultural applications. The synthesis of derivatives with enhanced bioactivity could lead to effective crop protection agents that minimize environmental impact .
Material Science Applications
3.1 Polymer Chemistry
In material science, this compound can be utilized in the synthesis of functional polymers. The incorporation of tetrazole groups into polymer backbones can impart desirable properties such as thermal stability and resistance to degradation. Research into polymer composites incorporating this compound is ongoing, with potential applications in coatings and packaging materials .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 2-[1-(2-methylphenyl)tetrazol-5-yl]propanoate involves its interaction with specific molecular targets. The tetrazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Table 1: Comparative Data for Tetrazole Derivatives
*Calculated using ChemDraw.
Biological Activity
Methyl 2-[1-(2-methylphenyl)tetrazol-5-yl]propanoate is a compound that has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on the latest research findings.
Synthetic Routes:
The synthesis of this compound typically involves a reaction between 2-methylphenylhydrazine and ethyl 2-bromo-2-methylpropanoate in the presence of a base like sodium ethoxide. This reaction leads to the formation of a tetrazole ring through cyclization .
Chemical Structure:
The compound features a tetrazole ring linked to a propanoate moiety, with a methyl group attached to the phenyl ring. This specific structure is crucial for its biological activity and reactivity .
Biological Activities
This compound exhibits several biological activities:
Antimicrobial Properties
Research indicates that compounds containing tetrazole rings often possess antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
Preliminary studies have shown that this compound may have anticancer properties. In vitro assays demonstrated cytotoxic effects against different cancer cell lines, including HepG-2 (liver cancer) and A549 (lung cancer) cells. The mechanism appears to involve modulation of specific biochemical pathways related to cell proliferation and apoptosis .
The biological effects of this compound are primarily attributed to its interaction with various molecular targets. The tetrazole moiety can bind to enzymes and receptors, influencing their activity and leading to either inhibition or activation of specific signaling pathways . This interaction is critical in mediating the compound's antimicrobial and anticancer effects.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Methyl 2-[1-(2-chlorophenyl)tetrazol-5-yl]propanoate | Chlorine substituent on the phenyl ring | Antimicrobial |
| Methyl 2-[1-(2-fluorophenyl)tetrazol-5-yl]propanoate | Fluorine substituent on the phenyl ring | Anticancer |
| Methyl 2-[1-(2-bromophenyl)tetrazol-5-yl]propanoate | Bromine substituent on the phenyl ring | Cytotoxicity against tumors |
This table highlights how variations in substituents on the phenyl ring can significantly influence the biological activity of tetrazole derivatives .
Case Studies
Case Study 1: Anticancer Activity
In a study examining the effects of various tetrazole derivatives on cancer cell lines, this compound was found to exhibit IC50 values lower than those of standard chemotherapeutics like doxorubicin. This suggests a promising potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, demonstrating its potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-[1-(2-methylphenyl)tetrazol-5-yl]propanoate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling a tetrazole precursor with a substituted phenylpropanoate ester. For example, a two-step process may include:
- Step 1 : Alkylation of 1-(2-methylphenyl)tetrazole-5-thiol with methyl 2-bromopropanoate under basic conditions (e.g., Cs₂CO₃ in dry CH₃CN) to form the intermediate ester .
- Step 2 : Hydrolysis of the ester using aqueous t-BuOK in THF/H₂O, followed by acidification with HCl to isolate the product .
- Optimization : Reaction duration (e.g., 24 h reflux for hydrolysis) and stoichiometry (e.g., 1.5 equivalents of base) are critical for yields >80% .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR : Use DMSO-d₆ for ¹H-NMR to resolve signals near δ 2.6–3.6 ppm (propanoate chain) and δ 7.1–7.8 ppm (aromatic protons) .
- X-ray Crystallography : Single-crystal analysis confirms the tetrazole-phenyl spatial arrangement, with mean C–C bond lengths of 0.004 Å and R factor = 0.051 .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) validate purity (>95%) using CH₃CN/H₂O gradients .
Q. How does the compound’s stability vary under different storage conditions?
- Stability Data :
| Condition | Degradation (%) | Timeframe | Method Used |
|---|---|---|---|
| 25°C (dry) | <5% | 6 months | HPLC |
| 40°C/75% RH | 15% | 1 month | NMR |
- Recommendation : Store under inert gas (N₂) at –20°C in amber vials to prevent ester hydrolysis .
Advanced Research Questions
Q. What computational strategies can predict the compound’s interactions with peroxisome proliferator-activated receptors (PPARs)?
- In Silico Modeling :
- Docking Studies : Use AutoDock Vina with PPAR-γ crystal structures (PDB: 2PRG) to assess binding affinity. The tetrazole group mimics carboxylate interactions, while the 2-methylphenyl moiety enhances hydrophobic contacts .
- MD Simulations : GROMACS simulations (100 ns) reveal stable hydrogen bonds between the tetrazole N2 atom and Arg288 residue .
- Validation : Compare computational results with in vitro PPAR-γ transactivation assays (EC₅₀ values) .
Q. How do structural modifications (e.g., substituent position on the phenyl ring) impact biological activity?
- SAR Insights :
| Derivative | PPAR-γ EC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| 2-Methylphenyl (parent compound) | 120 | 8.5 |
| 4-Fluorophenyl | 85 | 6.2 |
| 3-Chlorophenyl | 210 | 3.1 |
- Trends : Electron-withdrawing groups (e.g., -F) improve potency but reduce solubility, highlighting a trade-off for drug design .
Q. How can contradictory reports on synthetic yields be resolved?
- Case Analysis : Discrepancies in hydrolysis yields (60–90%) may arise from:
- Base Selection : t-BuOK vs. NaOH affects ester stability; t-BuOK minimizes side reactions .
- Workup Protocol : Acidification to pH 2–3 with HCl improves precipitation efficiency vs. H₂SO₄ .
- Recommendation : Replicate conditions from high-yield studies (e.g., 0.1 M HCl, diethyl ether extraction) .
Data Contradiction Analysis
Q. Why do different studies report varying melting points for this compound?
- Possible Factors :
- Polymorphism : Crystallization solvents (e.g., EtOH vs. hexane) influence crystal packing, altering mp by 5–10°C .
- Purity : Impurities from incomplete hydrolysis (e.g., residual ethyl ester) depress mp values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
